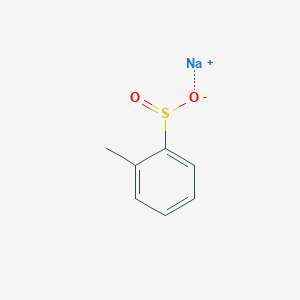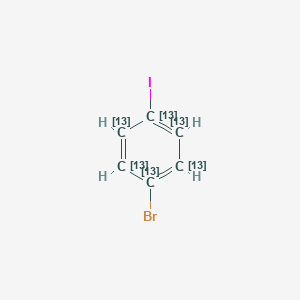
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves various chemical reactions. For instance, the synthesis and conformation analysis of diasteromeric diols in the methoxy-estra series involve hydroboration and dihydroxylation reactions to yield cis- and trans-diols, with conformations determined by X-ray analysis and NMR spectroscopy (Schwarz et al., 2003). Another approach involves selective ethynylation to produce specific nor-estra compounds, showing the versatility in synthetic strategies for these estrogen derivatives (Xiang Zhou, 1997).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 3-methoxy-estra-triene diols, reveal specific conformations and interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior and reactivity (Reck et al., 1985). NMR spectroscopy also plays a key role in determining the structure of these compounds in solution, providing insights into their dynamic conformations (Selivanov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of estradiol derivatives involves various transformations, including epoxidation, hydroxylation, and carbonylation reactions, to yield a variety of functionalized steroids. These reactions not only demonstrate the synthetic versatility of estradiol derivatives but also their potential for creating compounds with specific chemical properties (Bull & Kaiser, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization behavior and melting points, are influenced by their molecular structure and conformation. The detailed crystallographic analysis provides insights into the compound's stability, packing, and intermolecular interactions in the solid state, which are critical for its physical characteristics (Reck et al., 1985).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are defined by the compound's functional groups and molecular framework. Studies on the chemoselectivity and reactivity of estradiol derivatives offer valuable information for designing synthetic routes and understanding the compound's behavior in chemical transformations (Bull & Steer, 1991).
Wissenschaftliche Forschungsanwendungen
Potential PET Imaging Agents : Novel 7α-alkoxy-17α-(4′-halophenylethynyl)estra-1,3,5(10)-triene-3,17β-diols were synthesized and characterized for their binding affinity to the estrogen receptor (ER). Particularly, compounds with fluoro-substitution showed higher ER binding affinity, marking them as potential PET biomarkers for imaging ER-positive tumors. This research is pivotal for developing non-invasive imaging techniques for cancer diagnosis (Neto et al., 2012).
Conformational Studies and Antiproliferative Properties
Conformational Design for Steroids : The conformational properties of steroids, including the 13α-estra-1,3,5(10)-triene series, were thoroughly investigated. Compounds with different substituents exhibited varying conformations, influencing their biological activity. This study provides valuable insights into the structural factors affecting the pharmacological properties of steroid compounds (Schönecker et al., 2000).
Antiproliferative Activities of Steroids : The synthesis and antiproliferative properties of various estrone 16α,17α-oxazoline derivatives were examined. These compounds showed significant activity against various human cancer cell lines, suggesting their potential in cancer therapy. Such studies are fundamental in developing new therapeutic agents targeting cancer cells (Kiss et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, also known as 17α-estradiol , is the estrogen receptor . This receptor plays a crucial role in the development and maintenance of female sex characteristics in mammals .
Mode of Action
17α-estradiol binds to the estrogen receptor, triggering a series of events that lead to changes in gene expression . Although it is a less active isomer than its counterpart, 17β-estradiol, it still exhibits estrogenic activity .
Biochemical Pathways
Upon binding to the estrogen receptor, 17α-estradiol activates several signaling pathways, including the MAPK/ERK and PI3K-Akt pathways . These pathways play key roles in cell growth, survival, and differentiation .
Result of Action
The activation of the estrogen receptor by 17α-estradiol leads to a variety of molecular and cellular effects. It has been shown to have neuroprotective effects , protecting neurons from damage due to ischemic stroke and oxidative stress . It has also been found to be beneficial in models of Alzheimer’s disease .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate involves the conversion of estrone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Estrone", "Heptanoic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium sulfate", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Estrone is first converted to 17α-Ethynylestradiol by reacting it with acetic anhydride and pyridine.", "17α-Ethynylestradiol is then reduced to 17α-Ethynylestra-1,3,5(10)-triene-3,17-diol using sodium borohydride as a reducing agent.", "The resulting compound is then esterified with heptanoic acid using a mixture of methanol and chloroform as a solvent and sulfuric acid as a catalyst.", "The esterified compound is then purified using sodium bicarbonate and ethyl acetate to remove impurities.", "The final product, 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, is obtained as a white crystalline solid." ] } | |
CAS-Nummer |
10093-54-6 |
Produktname |
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate |
Molekularformel |
C₂₅H₃₆O₃ |
Molekulargewicht |
384.55 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)


